molecular formula C13H19NO3 B12627337 (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate

(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate

Cat. No.: B12627337
M. Wt: 237.29 g/mol
InChI Key: UOGWHQSYXABNSF-GFCCVEGCSA-N
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Description

(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate (CAS 1214633-89-2) is a chiral pyrrole derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a 2-formylpyrrole scaffold, a key structural motif found in a diverse range of naturally occurring alkaloids and synthetic bioactive molecules . The formyl group at the 2-position of the pyrrole ring serves as a versatile handle for further chemical modifications, making this compound a valuable building block or platform chemical for constructing more complex, poly-heterocyclic structures . Researchers utilize such 2-formylpyrrole derivatives as key intermediates in the synthesis of potential therapeutic agents . The specific (R)-configuration at the stereocenter is crucial for studies in asymmetric synthesis and for investigating structure-activity relationships (SAR) in drug discovery efforts . The broader class of 2-formylpyrroles, to which this compound belongs, has been reported to exhibit various physiological activities, including antiproliferative effects, making them subjects of interest in anticancer research . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl (2R)-2-(2-formylpyrrol-1-yl)-4-methylpentanoate

InChI

InChI=1S/C13H19NO3/c1-4-17-13(16)12(8-10(2)3)14-7-5-6-11(14)9-15/h5-7,9-10,12H,4,8H2,1-3H3/t12-/m1/s1

InChI Key

UOGWHQSYXABNSF-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC(C)C)N1C=CC=C1C=O

Canonical SMILES

CCOC(=O)C(CC(C)C)N1C=CC=C1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate can be achieved through a multi-step process. One common method involves the formation of the pyrrole ring followed by the introduction of the formyl group at the 2-position. The synthetic route typically starts with the preparation of 2-thionoester pyrroles using a Knorr-type approach from aliphatic starting materials. The 2-thionoester pyrroles are then reduced to the corresponding 2-formyl pyrroles using RANEY® nickel .

Industrial Production Methods

Industrial production of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Agents
One of the prominent applications of (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is its potential as an anticancer agent. Research has demonstrated that derivatives of pyrrole compounds exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, which is crucial for developing new cancer therapies .

Neuroprotective Effects
The neuroprotective properties of pyrrole derivatives, including this compound, have been investigated in the context of neurodegenerative diseases. The compound has been found to inhibit oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create a variety of complex molecules through reactions such as condensation and cyclization. For example, it has been utilized in the synthesis of pyrrole-fused alkaloid compounds, which are known for their biological activities .

Synthesis of Heterocyclic Compounds
The compound is also used in the synthesis of heterocyclic compounds, which are essential in drug development. The presence of the pyrrole ring enhances the pharmacological properties of synthesized compounds, making them more effective as therapeutic agents .

Table 1: Biological Activities of this compound

Activity TypeTarget Disease/ConditionMechanism of ActionReference
AnticancerVarious Cancer TypesInduction of apoptosis
NeuroprotectiveAlzheimer's DiseaseInhibition of oxidative stress
AntimicrobialBacterial InfectionsDisruption of bacterial cell wall

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer efficacy of this compound on human breast cancer cells. The compound was shown to significantly reduce cell viability and promote apoptosis through caspase activation, highlighting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Mechanisms
In another study focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings indicated that it reduced markers of oxidative damage and inflammation, suggesting its potential for therapeutic use in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The pyrrole ring can interact with various receptors and ion channels, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Nematicidal Esters (–5)

Ethyl 4-methylpentanoate () demonstrates 95.69% nematicidal activity against Meloidogyne javanica at 4 µL. While structurally simpler than the target compound, this highlights the importance of the 4-methylpentanoate chain in bioactivity. Comparisons:

Property Target Compound Ethyl 4-methylpentanoate
Structure Formyl-pyrrole + 4-methylpentanoate Straight-chain 4-methylpentanoate
Activity Potential enhanced/modified due to pyrrole 95.69% mortality at 4 µL
Mechanism Likely dual action (pyrrole-mediated) Direct toxicity

The pyrrole moiety in the target compound may introduce additional mechanisms, such as protein binding via the formyl group or π-π interactions, differentiating it from simpler esters.

Commercial Availability of Analogs ()

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate () is listed as discontinued, suggesting challenges in commercial scalability for pyrrole-containing esters. This contrasts with the nematicidal esters in , which are simpler and more readily available.

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis likely parallels ’s methods but requires an ethyl ester precursor. Chirality control (R-configuration) may necessitate asymmetric catalysis or chiral resolution.
  • Bioactivity : The formyl-pyrrole group could enhance interactions with biological targets compared to simpler esters, but empirical data are lacking.

Biological Activity

(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Structural Overview

The compound features a pyrrole ring with a formyl group and an ethyl ester, contributing to its unique reactivity and biological interactions. Its molecular formula is C13H17N1O3C_{13}H_{17}N_{1}O_{3}, with a molecular weight of approximately 251.32 g/mol.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Hepatoprotective Effects : Studies suggest that this compound may protect liver cells from damage, potentially through antioxidant mechanisms.
  • Immunostimulatory Properties : It has shown promise in enhancing immune responses, making it a candidate for further immunological studies.
  • Antiproliferative Activity : The compound may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Antioxidant Effects : Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress.

The biological activity of this compound can be attributed to its interactions with various biological molecules:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic residues in proteins, modulating their activity.
  • π–π Interactions : The electron-rich nature of the pyrrole ring allows for π–π interactions with aromatic residues in proteins, influencing their function.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoateC10H13NO3C_{10}H_{13}NO_3Shorter carbon chain
(R)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acidC10H11NO3C_{10}H_{11}NO_3Lacks ethyl ester group; contains carboxylic acid
(R)-Ethyl 3-(pyrrole)acrylateC11H13NO3C_{11}H_{13}NO_3Contains an acrylate functional group

The presence of the ethyl ester group in this compound confers distinct physicochemical properties compared to its analogs, influencing its reactivity and biological activity.

Hepatoprotective Study

A study evaluated the hepatoprotective effects of this compound in a rat model. The results demonstrated significant reduction in liver enzyme levels and histopathological improvements in liver tissues after treatment with the compound.

Antiproliferative Activity

In vitro studies on various cancer cell lines showed that this compound inhibited cell proliferation. The mechanism was linked to cell cycle arrest at the G0/G1 phase, suggesting potential for development as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between chiral amino acid esters (e.g., L-leucine methyl ester) and D-ribose in the presence of acetamide and oxalic acid in DMSO at 80°C under high pressure for 30 minutes . Yield optimization involves adjusting molar ratios (e.g., 1:1.2 amino acid ester to D-ribose) and using inert gas (Ar) to prevent oxidation. Post-reaction purification via silica gel column chromatography (ethyl acetate/hexane, 1:4 v/v) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include the formyl proton (δ ~9.8 ppm, singlet) and pyrrole protons (δ ~6.5–7.0 ppm). The ethyl ester group appears as a triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm) .
  • HRMS : Expected molecular ion [M+H]+ at m/z 280.155 (C14H21NO4+) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of ester and formyl groups) .

Q. How can enantiomeric purity be assessed for the (R)-configured compound?

  • Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase (90:10 v/v) resolves enantiomers. Compare retention times with a racemic mixture or use optical rotation ([α]D ~+20° in methanol) as a supplementary method .

Advanced Research Questions

Q. What mechanistic insights explain the role of oxalic acid in the synthesis?

  • Methodological Answer : Oxalic acid acts as a dual catalyst: (i) it protonates the amino acid ester, enhancing nucleophilicity for ribose condensation, and (ii) facilitates dehydration during pyrrole ring formation. Kinetic studies (monitored by TLC) show reaction completion within 30 minutes at 80°C, suggesting acid-mediated acceleration .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the electron density of the formyl group (oxidation state +1 for carbonyl carbon) and predict sites for nucleophilic attack (e.g., formyl carbon). Fukui indices identify regions of electrophilicity, guiding derivatization strategies .

Q. What strategies ensure stereochemical control during synthesis of the (R)-enantiomer?

  • Methodological Answer : Use chiral auxiliaries (e.g., tert-butoxycarbonyl-protected piperidine) or enantioselective catalysts (e.g., Rh-complexes with BINAP ligands). Evidence shows coupling L-leucine derivatives with D-ribose preserves the (R)-configuration via steric hindrance at the α-carbon .

Q. How can advanced NMR techniques (e.g., 2D-COSY, NOESY) resolve conformational dynamics?

  • Methodological Answer :

  • 2D-COSY : Correlates adjacent protons (e.g., pyrrole H-3/H-4 coupling) to confirm substituent positions.
  • NOESY : Detects spatial proximity between the ethyl ester and methylpentanoate group, confirming the folded conformation in solution .

Q. What bioassay protocols evaluate the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Nematicidal Assay : Dissolve the compound in DMSO (1% v/v) and test against Meloidogyne javanica at 1–4 µL doses. Monitor mortality rates over 8 hours (LC50 ~2.5 µL) .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination via dose-response curves .

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